molecular formula C14H16N4O4 B3892682 ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate

ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate

Cat. No. B3892682
M. Wt: 304.30 g/mol
InChI Key: KORVKMUVOIVFIA-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate, also known as ETAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ETAP has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in studies. In cancer cells, this compound has been shown to induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which can prevent the formation of plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate in lab experiments is its potential as an anti-cancer agent and in the treatment of Alzheimer's disease. This compound has shown promising results in various studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some normal cells, and more research is needed to determine its safety and efficacy.

Future Directions

There are various future directions for ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate research. One direction is to further investigate its potential as an anti-cancer agent and in the treatment of Alzheimer's disease. Another direction is to study its toxicity and determine its safety and efficacy. Additionally, more research is needed to understand the mechanism of action of this compound and to develop it into a drug.

Scientific Research Applications

Ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate has shown potential in various scientific research applications. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. This compound has also shown potential in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain.

properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-3-21-14(19)8-22-12-5-4-11(6-13(12)20-2)7-17-18-9-15-16-10-18/h4-7,9-10H,3,8H2,1-2H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORVKMUVOIVFIA-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N\N2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.